molecular formula C18H16ClN3O2 B11297638 5-(4-chlorophenyl)-N-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide

5-(4-chlorophenyl)-N-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide

Cat. No.: B11297638
M. Wt: 341.8 g/mol
InChI Key: RTIUEPVPGUMIHO-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorophenyl group and a 4-methoxyphenylmethyl group

Properties

Molecular Formula

C18H16ClN3O2

Molecular Weight

341.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H16ClN3O2/c1-24-15-8-2-12(3-9-15)11-20-18(23)17-10-16(21-22-17)13-4-6-14(19)7-5-13/h2-10H,11H2,1H3,(H,20,23)(H,21,22)

InChI Key

RTIUEPVPGUMIHO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Substitution with 4-Chlorophenyl Group:

    Attachment of 4-Methoxyphenylmethyl Group: The 4-methoxyphenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro group (if present) or the pyrazole ring, resulting in the formation of amines or reduced pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde, while reduction of the pyrazole ring can produce 1H-pyrazole derivatives.

Scientific Research Applications

3-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide has found applications in various fields of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with receptors in the immune system, resulting in anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

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